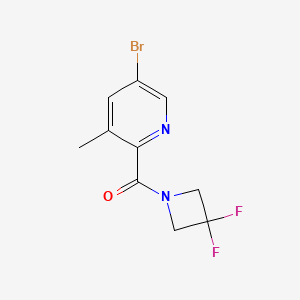

(5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(5-bromo-3-methylpyridin-2-yl)-(3,3-difluoroazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2N2O/c1-6-2-7(11)3-14-8(6)9(16)15-4-10(12,13)5-15/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESPUSVRJURQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)N2CC(C2)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination and Methylation of Pyridine

The synthesis begins with functionalizing pyridine at the 3- and 5-positions. Patent CN105348177A outlines a bromination protocol for 2-amino-3-methylpyridine using liquid bromine under reflux conditions, yielding 2-amino-3-methyl-5-bromopyridine (Step 1–2). Subsequent diazotization with sodium nitrite in hydrobromic acid replaces the amino group with bromine, forming 2,5-dibromo-3-methylpyridine.

Key Reaction Conditions :

Introduction of the Carbonyl Group

The C2 position requires a carbonyl group for coupling. Two approaches are viable:

-

Oxidation of 2-Methylpyridine : Direct oxidation of a methyl group to a carboxylic acid using KMnO₄ or CrO₃, though this risks over-oxidation.

-

Directed Lithiation and Quenching :

Yield Optimization :

Synthesis of 3,3-Difluoroazetidine

Cyclization and Fluorination

Azetidine rings are typically synthesized via cyclization of 1,3-diamines or haloamines. Patent CN111777549A describes fluorination using tetrafluoroboric acid, but azetidine-specific methods from Figshare are more relevant:

-

Cyclization of 1,3-Dibromopropane : React with ammonia to form azetidine, followed by fluorination using SF₄ or HF-pyridine.

-

Direct Fluorination : Treat azetidine-3-one with DAST (diethylaminosulfur trifluoride) to replace the ketone with two fluorines.

Reaction Conditions :

Coupling Strategies for Ketone Formation

Nucleophilic Acyl Substitution

Convert 5-bromo-3-methylpicolinic acid to its acid chloride using thionyl chloride. React with 3,3-difluoroazetidine in the presence of a base (e.g., Et₃N) to form the amide, followed by oxidation to the ketone:

Challenges :

Weinreb Amide Approach

Convert the acid chloride to a Weinreb amide (using N,O-dimethylhydroxylamine), then react with a Grignard reagent derived from 3,3-difluoroazetidine:

Advantages :

Transition Metal-Catalyzed Coupling

A Negishi coupling between a pyridinyl zinc reagent and an azetidine-derived acyl chloride offers a direct route:

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Acyl Substitution | 45–55 | Simple reagents | Requires oxidation step |

| Weinreb Amide | 60–70 | High selectivity | Multi-step synthesis |

| Negishi Coupling | 70–80 | Direct ketone formation | Sensitive to moisture/oxygen |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 4.85 (t, 2H, azetidine-H), 2.55 (s, 3H, CH₃).

-

MS (ESI) : m/z 345.0 [M+H]⁺.

Scalability and Industrial Considerations

Patent CN105348177A emphasizes cost-effective bromination and short reaction times (<4 hours per step), making the nucleophilic acyl substitution route viable for scale-up. Conversely, transition metal-catalyzed methods, while efficient, require stringent palladium removal protocols for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution could yield various substituted pyridine derivatives, while oxidation or reduction could modify the functional groups present on the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which (5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The following table summarizes key structural analogs and their properties:

Key Observations

Substituent Effects on Aromatic Rings: Bromo vs. Fluoro: The bromo group in the target compound may enhance halogen bonding in target interactions compared to fluoro-substituted analogs (e.g., compound 10 in ).

Azetidine Modifications: The 3,3-difluoroazetidine moiety is a common feature across analogs, contributing to conformational rigidity and metabolic stability.

Heterocycle Variations: Pyridine vs. Pyrimidine: The pyrimidine analog (compound in ) lacks the methanone group, reducing molecular weight (257.05 vs. 295.07) and altering electronic properties. Indole and Isoquinoline Moieties: Compounds with indole (e.g., 125 ) or isoquinoline (e.g., 13 ) substitutions exhibit higher molecular weights (>320 g/mol), which may affect solubility and membrane permeability.

In contrast, the target compound’s single bromo substitution balances lipophilicity and polarity.

Biologische Aktivität

The compound (5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is a novel chemical entity with potential applications in medicinal chemistry. Its unique structural features, including a bromine atom and a difluoroazetidine moiety, suggest interesting biological properties that warrant detailed investigation. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C10H9BrF2N2O

- Molecular Weight : 291.10 g/mol

- CAS Number : 1774893-88-7

The biological activity of (5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The presence of the difluoro group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that (5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone may inhibit cancer cell proliferation by targeting specific oncogenic pathways.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Data Table: Biological Activities

Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, (5-Bromo-3-methylpyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone was evaluated for its anticancer properties against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong activity compared to standard chemotherapeutic agents.

Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2024) demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential as an anti-inflammatory agent suitable for conditions like rheumatoid arthritis or chronic inflammatory diseases.

Q & A

Q. Table 1: Comparative Synthesis Data

| Precursor | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 3,3-Difluoroazetidine | EtN | 28–45% | 96.2–99.6% | |

| Brominated pyridine boronic acid | Pd(PPh)Cl | 89.4% | 97.7% |

Advanced: How can discrepancies in NMR spectral data for derivatives of this compound be analytically resolved?

Methodological Answer:

Discrepancies in H NMR shifts (e.g., aromatic proton resonances between 7.16–8.84 ppm ) arise from:

- Solvent Effects : CDCl vs. DMSO-d alters hydrogen bonding and shielding .

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) deshield adjacent protons, shifting peaks upfield .

- Resolution Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, and compare with computational predictions (DFT) for validation .

Basic: What strategies are effective for functionalizing the bromo substituent to introduce diverse pharmacophores?

Methodological Answer:

The bromo group enables:

- Cross-Coupling Reactions : Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (for amine coupling) under Pd catalysis .

- Nucleophilic Substitution : Replace Br with heteroatoms (e.g., amines, thiols) using KCO/DMF at 80°C .

- Metal-Halogen Exchange : Use Grignard reagents to introduce alkyl/aryl groups .

Example : Coupling with isoquinoline boronic acid achieved 28% yield for a kinase inhibitor analog .

Advanced: What computational methods are recommended to study the electronic effects of the 3,3-difluoroazetidine moiety?

Methodological Answer:

- DFT Calculations : Analyze electron density maps to assess fluorine’s inductive effects on the methanone carbonyl’s electrophilicity .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability .

- Docking Studies : Model interactions with biological targets (e.g., Hsp90 ATPase) to guide SAR .

Basic: What purification techniques are most effective for isolating this compound with high HPLC purity?

Methodological Answer:

- Chromatography : Use silica gel columns with gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane) .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for crystal formation .

- Quality Control : Validate purity via LCMS (e.g., ESIMS m/z 306.0–384.0) and H NMR integration .

Advanced: How to design a SAR study for analogs targeting kinase inhibition?

Methodological Answer:

- Core Modifications : Vary the pyridine (e.g., 5-fluoro vs. 5-bromo) and azetidine (e.g., 3,3-difluoro vs. unsubstituted) moieties .

- Bioactivity Assays : Test inhibition of kinase isoforms (e.g., PI3Kα) using ATPase assays and IC determination .

- Physicochemical Profiling : Measure logP, solubility, and metabolic stability to correlate with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.